2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide
CAS No.: 863447-95-4
Cat. No.: VC11885302
Molecular Formula: C18H18F3N5O3
Molecular Weight: 409.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863447-95-4 |
|---|---|
| Molecular Formula | C18H18F3N5O3 |
| Molecular Weight | 409.4 g/mol |
| IUPAC Name | 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
| Standard InChI | InChI=1S/C18H18F3N5O3/c1-17(2,3)26-15-13(8-23-26)16(28)25(10-22-15)9-14(27)24-11-4-6-12(7-5-11)29-18(19,20)21/h4-8,10H,9H2,1-3H3,(H,24,27) |
| Standard InChI Key | YMDUIPPFLRSVES-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
| Canonical SMILES | CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Introduction
IUPAC Name
2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide
Molecular Formula
C16H17F3N4O3
Structural Features
-
Core Framework: Pyrazolo[3,4-d]pyrimidine is a fused heterocyclic system containing both pyrazole and pyrimidine rings.
-
Substituents:
-
A tert-butyl group at the 1-position of the pyrazole ring.
-
A trifluoromethoxyphenyl group attached via an acetamide linkage.
-
A ketone functional group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring.
-
Synthesis
The synthesis of this compound typically involves multi-step reactions combining heterocyclic chemistry and functional group modifications. While specific details for this compound are unavailable in the provided sources, similar compounds are synthesized using the following general steps:
-
Formation of Pyrazolo[3,4-d]pyrimidine Core:
-
Cyclization reactions between pyrazole derivatives and urea or guanidine derivatives under acidic or basic conditions.
-
-
Functionalization:
-
Introduction of tert-butyl and trifluoromethoxyphenyl groups through nucleophilic substitution or coupling reactions.
-
-
Acetamide Formation:
-
Reaction with acetic acid derivatives or acyl chlorides to form the acetamide linkage.
-
Biological Activity
Although specific biological studies on this compound are not available in the provided sources, its structural features suggest potential applications in drug discovery:
-
Targeting Enzymes:
-
The pyrazolo[3,4-d]pyrimidine core is a known scaffold for kinase inhibitors due to its ability to mimic purines.
-
-
Anti-inflammatory Potential:
-
The trifluoromethoxyphenyl group enhances lipophilicity and membrane permeability, which could improve bioavailability.
-
-
Antiviral and Anticancer Applications:
-
Similar heterocyclic compounds have been studied for antiviral activity (e.g., influenza polymerase inhibitors) and anticancer properties through apoptosis induction.
-
Analytical Characterization
The compound can be characterized using standard analytical techniques:
-
NMR Spectroscopy:
-
and NMR to confirm the structure and substituent positions.
-
-
Mass Spectrometry (MS):
-
To determine molecular weight and fragmentation patterns.
-
-
Infrared (IR) Spectroscopy:
-
To identify functional groups (e.g., amide C=O stretch at ~1650 cm).
-
-
Elemental Analysis:
-
To confirm the empirical formula.
-
Potential Applications
This compound's design suggests it could be a lead molecule for drug development in areas such as:
-
Kinase Inhibitors:
-
The pyrazolo[3,4-d]pyrimidine scaffold is structurally similar to ATP-binding site inhibitors.
-
-
Anti-inflammatory Agents:
-
The trifluoromethoxy group may enhance receptor binding affinity.
-
-
Antiviral Drugs:
-
Potential for disrupting viral replication enzymes like RNA-dependent RNA polymerase.
-
Research Implications
Further studies are required to explore its full potential:
-
Docking Studies:
-
Computational modeling to predict binding affinity with biological targets.
-
-
In Vitro Assays:
-
Testing against specific enzymes or cell lines to evaluate activity.
-
-
ADMET Profiling:
-
Assessing absorption, distribution, metabolism, excretion, and toxicity for drug-like properties.
-
This compound represents a promising candidate for further exploration in medicinal chemistry due to its unique structure and functional versatility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume